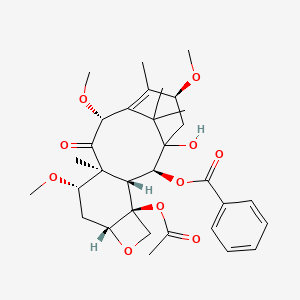![molecular formula C14H22N2O B14080218 4-Ethoxy-3-[(piperidin-1-yl)methyl]aniline CAS No. 96284-82-1](/img/structure/B14080218.png)
4-Ethoxy-3-[(piperidin-1-yl)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-3-[(piperidin-1-yl)methyl]aniline is an organic compound that features a piperidine ring attached to an aniline moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both an ethoxy group and a piperidinylmethyl group on the aniline ring provides unique chemical properties that can be exploited in different chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3-[(piperidin-1-yl)methyl]aniline typically involves the reaction of 4-ethoxyaniline with piperidine and formaldehyde under acidic conditions. The reaction proceeds through a Mannich reaction mechanism, where the aniline nitrogen attacks the iminium ion formed from formaldehyde and piperidine, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethoxy-3-[(piperidin-1-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-3-[(piperidin-1-yl)methyl]aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Ethoxy-3-[(piperidin-1-yl)methyl]aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the piperidine ring can enhance its binding affinity and selectivity towards certain molecular targets, leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxy-3-[(piperidin-1-yl)methyl]aniline: Similar structure but with a methoxy group instead of an ethoxy group.
4-Ethoxy-3-[(morpholin-1-yl)methyl]aniline: Contains a morpholine ring instead of a piperidine ring.
4-Ethoxy-3-[(piperidin-1-yl)ethyl]aniline: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
4-Ethoxy-3-[(piperidin-1-yl)methyl]aniline is unique due to the combination of the ethoxy group and the piperidinylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
96284-82-1 |
|---|---|
Molekularformel |
C14H22N2O |
Molekulargewicht |
234.34 g/mol |
IUPAC-Name |
4-ethoxy-3-(piperidin-1-ylmethyl)aniline |
InChI |
InChI=1S/C14H22N2O/c1-2-17-14-7-6-13(15)10-12(14)11-16-8-4-3-5-9-16/h6-7,10H,2-5,8-9,11,15H2,1H3 |
InChI-Schlüssel |
VLHRFZFLWLVYSD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)N)CN2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


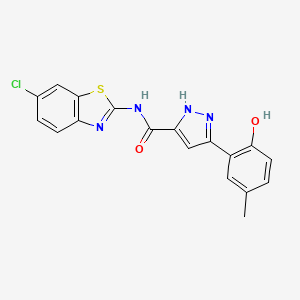
![7-[(7-Methoxy-3,7-dimethyl-2,5-octadienyl)oxy]-2H-](/img/structure/B14080149.png)

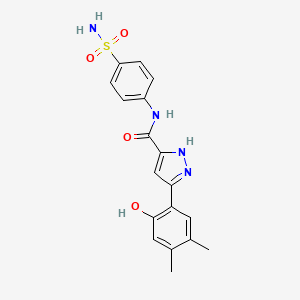

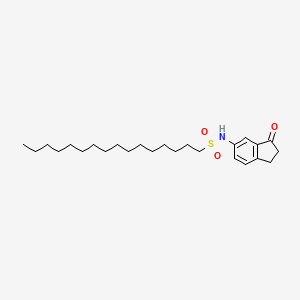


![1-(4-Butoxy-3-ethoxyphenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080193.png)
![[4-Methyl-2-(prop-2-en-1-yl)phenoxy]acetic acid](/img/structure/B14080197.png)
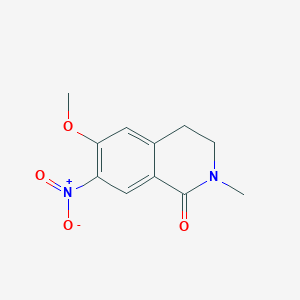
![4-[(E)-(Hydrazinylmethylidene)amino]butyl carbamimidothioate](/img/structure/B14080208.png)

